molecular formula C21H19ClF3N5O2S B10828062 N-[(2S)-2-(4-chlorophenyl)-2-morpholin-4-ylethyl]-2-pyrimidin-2-yl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide

N-[(2S)-2-(4-chlorophenyl)-2-morpholin-4-ylethyl]-2-pyrimidin-2-yl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide

Cat. No.: B10828062
M. Wt: 497.9 g/mol
InChI Key: FGPQIEDRTXLBES-OAHLLOKOSA-N
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Description

Lu AF27139 is a highly selective and potent antagonist of the P2X7 receptor, which is a type of purinergic receptor found in various tissues, including the central nervous system. This compound has shown significant potential in the treatment of central nervous system diseases and conditions involving inflammation and pain .

Preparation Methods

The synthesis of Lu AF27139 involves several steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes the use of specific reagents and catalysts to achieve the desired chemical transformations. Industrial production methods for Lu AF27139 are designed to ensure high purity and yield, often involving advanced techniques such as chromatography and crystallization .

Chemical Reactions Analysis

Lu AF27139 undergoes various chemical reactions, including:

Scientific Research Applications

    Chemistry: Used as a tool to study the P2X7 receptor and its role in various chemical processes.

    Biology: Investigated for its effects on cellular functions and signaling pathways, particularly in the context of inflammation and immune response.

    Medicine: Explored for its therapeutic potential in treating central nervous system diseases, including neuroinflammation, chronic pain, and neurodegenerative disorders.

    Industry: Utilized in the development of new drugs and therapeutic agents targeting the P2X7 receptor .

Mechanism of Action

Lu AF27139 exerts its effects by selectively binding to and inhibiting the P2X7 receptor. This receptor is involved in various cellular processes, including the release of pro-inflammatory cytokines and the activation of immune cells. By blocking the P2X7 receptor, Lu AF27139 can reduce inflammation and pain, potentially through the attenuation of microglial function within spinal and/or supraspinal pain circuits .

Comparison with Similar Compounds

Lu AF27139 is unique in its high selectivity and potency for the P2X7 receptor, as well as its ability to penetrate the central nervous system. Similar compounds include:

Properties

Molecular Formula

C21H19ClF3N5O2S

Molecular Weight

497.9 g/mol

IUPAC Name

N-[(2S)-2-(4-chlorophenyl)-2-morpholin-4-ylethyl]-2-pyrimidin-2-yl-4-(trifluoromethyl)-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C21H19ClF3N5O2S/c22-14-4-2-13(3-5-14)15(30-8-10-32-11-9-30)12-28-19(31)16-17(21(23,24)25)29-20(33-16)18-26-6-1-7-27-18/h1-7,15H,8-12H2,(H,28,31)/t15-/m1/s1

InChI Key

FGPQIEDRTXLBES-OAHLLOKOSA-N

Isomeric SMILES

C1COCCN1[C@H](CNC(=O)C2=C(N=C(S2)C3=NC=CC=N3)C(F)(F)F)C4=CC=C(C=C4)Cl

Canonical SMILES

C1COCCN1C(CNC(=O)C2=C(N=C(S2)C3=NC=CC=N3)C(F)(F)F)C4=CC=C(C=C4)Cl

Origin of Product

United States

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